molecular formula C24H19ClN4OS B2738752 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone CAS No. 314047-61-5

1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone

Cat. No.: B2738752
CAS No.: 314047-61-5
M. Wt: 446.95
InChI Key: NFGRVVXYMOCXDC-UHFFFAOYSA-N
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Description

1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone is a unique compound with a spiro structure that combines phthalazine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone involves multiple steps, including the formation of the phthalazine and thiadiazole rings, followed by a spirocyclization process. Common reagents used in these reactions include phthalic anhydride, hydrazine hydrate, and various thiourea derivatives. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product, ensuring it meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound, typically under acidic or neutral conditions.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound, often under anhydrous conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, depending on the presence of suitable substituents and reaction conditions, such as the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a compound with an additional oxygen-containing group, while reduction could result in the removal of double bonds or the addition of hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone is investigated for its interactions with various biological targets. Its ability to bind to specific receptors or enzymes makes it a candidate for drug discovery and development.

Medicine

In the medical field, this compound is explored for its potential therapeutic effects. Studies focus on its ability to modulate specific biological pathways, which could lead to the development of new treatments for diseases such as cancer or neurological disorders.

Industry

Industrially, this compound finds applications in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials in various applications.

Mechanism of Action

The mechanism of action of 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the precise nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-phenyl-2H-phthalazine

  • 2-phenyl-3-(4-chlorophenyl)-4-methylthiadiazole

  • 1-(4-chlorophenyl)-3-phenylphthalazin-2-one

Uniqueness

What sets 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone apart is its spiro structure, which confers unique chemical and physical properties. This structural feature allows for diverse reactivity and the potential for novel applications that other similar compounds may not offer.

There you go—a deep dive into the fascinating world of this compound. It's one captivating compound!

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c1-16-21-10-6-7-11-22(21)24(28(26-16)19-8-4-3-5-9-19)29(27-23(31-24)17(2)30)20-14-12-18(25)13-15-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGRVVXYMOCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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